Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate
Description
Significance of Polyheterocyclic Scaffolds in Modern Chemical Research
Polyheterocyclic scaffolds, which are ring structures containing atoms of at least two different elements, are fundamental to modern chemical research, particularly in the field of medicinal chemistry. nih.gov Heterocyclic compounds are exceptionally prevalent in biologically active molecules; statistics suggest that over 85% of all such chemical entities contain a heterocyclic ring. nih.gov This prevalence underscores their central role in drug design and discovery. nih.govmdpi.com
The inclusion of heteroatoms like nitrogen, sulfur, and oxygen within a cyclic framework provides a powerful tool for medicinal chemists. nih.gov These atoms can modify crucial physicochemical properties such as solubility, lipophilicity, polarity, and the capacity for hydrogen bonding. nih.gov By fine-tuning these properties, researchers can optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of potential drug candidates. nih.gov The structural diversity and versatility of polyheterocyclic scaffolds make them attractive building blocks for developing innovative therapies targeting a wide array of diseases. mdpi.com The benzo[b]thiophene core, a fusion of a benzene (B151609) ring and a sulfur-containing thiophene (B33073) ring, is a prime example of a polyheterocyclic scaffold that has garnered significant attention. researchgate.netnih.gov
Historical Trajectory of Benzo[b]thiophene Chemistry and Its Derivatives
The study of benzo[b]thiophene, an aromatic organic compound with the chemical formula C₈H₆S, has evolved significantly over the years. wikipedia.org Naturally occurring in petroleum-related deposits like lignite (B1179625) tar, its initial importance was as a constituent of fossil fuels. wikipedia.org However, its utility in research has grown substantially, and it is now recognized as a valuable starting material for the synthesis of more complex, often bioactive, structures. wikipedia.org
The development of synthetic methodologies has been crucial to the expansion of benzo[b]thiophene chemistry. Early methods focused on the isolation of the parent compound, but modern organic synthesis has provided numerous pathways to create substituted derivatives. organic-chemistry.org These methods include reactions like the cyclization of alkyne-substituted 2-bromobenzenes with sulfide (B99878) reagents and various metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org The ability to introduce a wide variety of functional groups onto the benzo[b]thiophene skeleton has allowed chemists to create extensive libraries of derivatives for biological screening. nih.gov This synthetic versatility has cemented the role of the benzo[b]thiophene scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov
Positioning of Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate within Current Benzo[b]thiophene Research Landscape
Benzo[b]thiophene derivatives are a major focus of contemporary research due to their broad spectrum of biological activities. researchgate.netnih.gov The core structure is found in several pharmaceutical drugs, including raloxifene, zileuton, and sertaconazole. wikipedia.org The benzo[b]thiophene-2-carboxylate substructure, in particular, has been identified in compounds investigated as potent inhibitors of various enzymes and as antagonists for cellular receptors. nih.govnih.gov
Research has demonstrated that derivatives of this scaffold can act as antimicrobial, anti-cancer, anti-inflammatory, antioxidant, and anti-diabetic agents, among others. researchgate.netnih.govnih.gov For example, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid was identified as a novel inhibitor of BCKDC kinase (BDK), highlighting the therapeutic potential of this class of compounds for metabolic diseases. nih.gov
This compound fits squarely within this research landscape. It is a derivative of the benzo[b]thiophene-2-carboxylate core, which is known for its biological relevance. The specific substitutions—a methyl ester at the 2-position and an isopropoxy group at the 6-position—are modifications that medicinal chemists would typically explore to modulate the molecule's properties and biological activity. The ester group can influence solubility and metabolic stability, while the isopropoxy group on the benzene ring can affect how the molecule interacts with biological targets. Therefore, this specific compound represents a logical and potentially valuable subject of study within the ongoing quest to develop new therapeutic agents based on the benzo[b]thiophene scaffold.
Scope and Academic Relevance of Studying this compound
The academic relevance of investigating this compound is multifaceted. Given the well-documented and diverse pharmacological activities of the benzo[b]thiophene scaffold, the synthesis and biological evaluation of novel, uncharacterized derivatives like this one are of significant interest. researchgate.netnih.gov Such studies contribute to a deeper understanding of the structure-activity relationships (SAR) within this important class of compounds. nih.gov
Data Tables
Table 1: Physicochemical Properties of Methyl benzo[b]thiophene-2-carboxylate
| Property | Value |
| CAS Number | 22913-24-2 |
| Molecular Formula | C₁₀H₈O₂S |
| Molecular Weight | 192.23 g/mol |
| Appearance | Solid |
| Melting Point | 70-74 °C |
Data sourced from multiple chemical suppliers and databases. chemdad.com
Table 2: Reported Biological Activities of the Benzo[b]thiophene Scaffold
| Biological Activity | Reference |
| Antimicrobial | researchgate.netnih.govnih.gov |
| Anticancer | researchgate.netnih.gov |
| Anti-inflammatory | researchgate.netnih.gov |
| Antioxidant | researchgate.netnih.gov |
| Antidiabetic | researchgate.netnih.gov |
| Anticonvulsant | researchgate.netnih.gov |
| Enzyme Inhibition (e.g., BDK) | nih.gov |
| Receptor Antagonism (e.g., NK₂) | nih.gov |
Properties
IUPAC Name |
methyl 6-propan-2-yloxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-8(2)16-10-5-4-9-6-12(13(14)15-3)17-11(9)7-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHHEFYWYBGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C=C(S2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo B Thiophene 2 Carboxylates and Derivatives
Established Approaches to the Benzo[b]thiophene Ring System
The formation of the central benzo[b]thiophene skeleton is the first critical phase in the synthesis of its derivatives. chemicalbook.com Chemists have devised a variety of methods, which can be broadly categorized into cyclization strategies and metal-catalyzed syntheses.
Cyclization reactions are a cornerstone of heterocyclic synthesis. For benzo[b]thiophenes, these strategies often involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene (B33073) ring onto a benzene (B151609) precursor.
Electrophilic Cyclization : A prominent approach involves the electrophilic cyclization of 2-alkynylthioanisoles. nih.govorganic-chemistry.org This method uses various electrophiles, such as halogens (I₂, ICl, Br₂) or sulfur-based electrophiles, to trigger the cyclization cascade. nih.gov For instance, the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt enables the electrophilic cyclization of o-alkynyl thioanisoles to yield 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.org
Radical Cascade Annulation : Photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes provides a regioselective route to substituted benzothiophenes. organic-chemistry.org This method leverages the power of photoredox catalysis to generate reactive radical intermediates that lead to the desired bicyclic system.
Annulation Reactions : Annulation strategies, such as the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (B99878), can construct the benzo[b]thiophene ring. organic-chemistry.orgwikipedia.org Similarly, o-halovinylbenzenes can react with potassium sulfide in the absence of a transition-metal catalyst to afford various 2-substituted benzo[b]thiophenes in high yields. organic-chemistry.org Another classical approach involves the reaction of an alkyne-substituted 2-bromobenzene with potassium sulfide. wikipedia.org
| Cyclization Strategy | Key Precursors | Reagents/Conditions | Outcome |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | I₂, ICl, NBS, Dimethyl(thiodimethyl)sulfonium salt | 2,3-Disubstituted benzo[b]thiophenes nih.govorganic-chemistry.org |
| Radical Annulation | o-Methylthio-arenediazonium salts, Alkynes | Eosin (B541160) Y, Green light irradiation | Substituted benzo[b]thiophenes organic-chemistry.org |
| Annulation | 2-Bromo alkynylbenzenes | Sodium sulfide, CuI, TMEDA | 2-Substituted benzo[b]thiophenes organic-chemistry.org |
| Annulation | o-Halovinylbenzenes | Potassium sulfide (metal-free) | 2-Substituted benzo[b]thiophenes organic-chemistry.org |
Transition-metal catalysis has revolutionized organic synthesis, and the construction of benzo[b]thiophenes is no exception. bohrium.combenthamdirect.com Catalysts based on palladium, copper, and nickel are frequently employed, although the thiophilic nature of these metals can sometimes lead to catalyst poisoning. rsc.orgresearchgate.net
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for C-S bond formation. One strategy involves the intramolecular C-H functionalization-arylthiolation of enethiolate salts, generated in situ, using a palladium acetate (B1210297)/cupric acetate system. researchgate.netnih.gov Another novel method is the direct synthesis from thioenols via palladium-catalyzed cyclization, where a palladium(II) source like PdCl₂ is sufficient without additional redox agents. rsc.org
Copper-Catalyzed Reactions : Copper catalysts are often used for coupling reactions. A thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, catalyzed by copper(I) iodide (CuI) and N,N,N',N'-tetramethylethylenediamine (TMEDA), efficiently yields 2-substituted benzo[b]thiophenes. organic-chemistry.org
Nickel-Catalyzed Reactions : Nickel catalysts offer an alternative for constructing C-S bonds. For example, nickel can catalyze the formation of diaryl sulfides, which can be precursors to benzo[b]thiophenes, without the need for metallic oxidants. researchgate.net
| Metal Catalyst | Reaction Type | Key Precursors | Outcome |
| Palladium | Intramolecular C-H Arylthiolation | Enethiolate salts | Multisubstituted benzo[b]thiophenes researchgate.netnih.gov |
| Palladium | Cyclization of thioenols | Thioenols | Multi-substituted benzo[b]thiophenes rsc.org |
| Copper | Thiolation Annulation | 2-Bromo alkynylbenzenes, Na₂S | 2-Substituted benzo[b]thiophenes organic-chemistry.org |
| Nickel | C-S Bond Formation | Aryl precursors | Diaryl sulfides (precursors) researchgate.net |
Strategies for Regioselective Functionalization of the Benzo[b]thiophene Scaffold
Once the benzo[b]thiophene core is formed, or by using pre-functionalized starting materials, specific groups can be installed at desired positions. For Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate, this involves introducing an isopropoxy group at the C6 position and a methyl carboxylate at the C2 position.
The introduction of an alkoxy group, such as isopropoxy, onto the benzene ring of the benzo[b]thiophene system is a key step. This can be achieved through several synthetic routes. A common and effective method involves starting with a benzene derivative that already contains the desired alkoxy group in the correct position relative to the groups that will participate in the thiophene ring formation.
For instance, a plausible route to a 6-alkoxybenzo[b]thiophene derivative involves a reaction analogous to the synthesis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate. nih.gov This synthesis starts with 2-fluoro-4-(trifluoromethyl)benzaldehyde, which reacts with ethyl thioglycolate in the presence of potassium carbonate. nih.gov By analogy, one could start with a 2-halo-4-isopropoxybenzaldehyde or a related derivative to build the 6-isopropoxybenzo[b]thiophene core directly.
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds. nih.gov These methods avoid the need for pre-functionalized substrates, allowing for the direct introduction of aryl, alkyl, or other groups onto the benzo[b]thiophene ring.
C3-Arylation : A ligand-free, dual catalytic system of heterogeneous Palladium on carbon (Pd/C) and copper(I) chloride (CuCl) can achieve a completely regioselective C-H arylation of benzo[b]thiophenes at the C3 position with aryl chlorides. mercer.edu
C2-Arylation : While C3 is often the more reactive site for electrophilic substitution, specific conditions can favor C2 functionalization. A silver(I)-mediated C-H activation process can switch the regioselectivity of palladium-catalyzed arylation from the typical C3 to the C2 position, even at near-room temperature. acs.org
C4-Sulfonylation : Using a transient directing group strategy, copper-mediated C4-H sulfonylation of benzo[b]thiophene has been achieved, demonstrating that positions on the benzene ring can also be targeted with appropriate methodologies. acs.org
| Position | Functionalization | Catalytic System / Strategy | Reference |
| C3 | Arylation | Pd/C and CuCl | mercer.edu |
| C2 | Arylation | Ag(I)-mediated C-H activation with Pd catalyst | acs.org |
| C4 | Sulfonylation | Copper-mediated, transient directing group | acs.org |
Synthesis of Carboxylic Acid and Ester Functionalities on the Thiophene Ring System
The final key structural feature of the target molecule is the methyl carboxylate group at the 2-position of the thiophene ring.
A direct and facile, one-step synthesis of methyl benzo[b]thiophene-2-carboxylates can be achieved from o-nitrobenzaldehydes. acs.orgdocumentsdelivered.comacs.org This reaction involves the nucleophilic displacement of the activated nitro group by methyl thioglycolate, followed by a base-catalyzed ring closure. acs.org This method builds the functionalized thiophene ring and the benzo[b]thiophene core simultaneously.
Alternatively, if the benzo[b]thiophene core is already constructed, the 2-carboxylate group can be introduced. One of the most common methods for introducing a carboxylic acid group at the 2-position is through lithiation. Deprotonation at the C2 position with a strong base like n-butyllithium, followed by quenching the resulting anion with carbon dioxide (CO₂), yields the corresponding benzo[b]thiophene-2-carboxylic acid. beilstein-journals.org This acid can then be easily converted to the methyl ester, for example, by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. guidechem.com
Palladium-catalyzed carbonylation of a 2-halobenzo[b]thiophene is another viable route to introduce the ester functionality. beilstein-journals.org
| Method | Starting Material | Key Reagents | Product |
| Nitro Displacement/Cyclization | o-Nitrobenzaldehyde | Methyl thioglycolate, KOH | Methyl benzo[b]thiophene-2-carboxylate acs.org |
| Lithiation/Carbonation | Benzo[b]thiophene | 1. n-BuLi 2. CO₂ | Benzo[b]thiophene-2-carboxylic acid beilstein-journals.org |
| Esterification | Benzo[b]thiophene-2-carboxylic acid | Methanol, H₂SO₄ | Methyl benzo[b]thiophene-2-carboxylate guidechem.com |
| Palladium-Catalyzed Carbonylation | 2-Halobenzo[b]thiophene | CO, Alcohol, Pd catalyst | Benzo[b]thiophene-2-carboxylate ester beilstein-journals.org |
Carboxylation Reactions for Benzo[b]thiophene-2-carboxylic Acid Precursors
The synthesis of benzo[b]thiophene-2-carboxylic acid, the immediate precursor to its methyl ester, can be achieved through the direct carboxylation of the benzo[b]thiophene core. C-H carboxylation is a particularly attractive method as it offers a way to valorize carbon dioxide (CO2) while streamlining synthesis. researchgate.net One approach involves the use of a carbonate-promoted system. For instance, the direct carboxylation of thiophene, a related sulfur heterocycle, has been accomplished using CO2 in a solvent-free carbonate and carboxylate medium. researchgate.net This method relies on the base-mediated cleavage of a weakly acidic C-H bond, which is a critical step in the carboxylation process. researchgate.net
Mechanistic studies suggest that the process for benzo[b]thiophene likely involves an initial deprotonation at the C2 position by a metal carbonate, creating a nucleophilic carbanion. This intermediate then attacks a molecule of CO2 to form the corresponding carboxylate salt, which is subsequently protonated to yield the final carboxylic acid. researchgate.net The activation energy for the C-H deprotonation step is typically higher than that of the CO2 insertion, indicating that the initial proton abstraction is the rate-determining step. researchgate.net
Esterification Protocols for Methyl Esters
Once the benzo[b]thiophene-2-carboxylic acid precursor is obtained, the final step is its conversion to the methyl ester.
A widely used and classic method for this transformation is the Fischer esterification . This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, in the presence of an acid catalyst such as sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism proceeds through the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Alternative esterification methods can also be employed. For example, coupling reagents are effective for forming esters under mild conditions. One such protocol involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. In a representative synthesis, a benzo[b]thiophene-3-carboxylic acid was successfully converted to its ethyl ester by reacting it with anhydrous ethanol (B145695) in the presence of EDCI and DMAP in dichloromethane (B109758) (DCM). nih.gov This method avoids the harsh acidic conditions of the Fischer esterification.
Conversely, the hydrolysis of an existing ester back to the carboxylic acid is a fundamental reverse reaction. This is typically achieved by treating the ester with a base like sodium hydroxide (B78521) (NaOH) in a mixture of ethanol and water, followed by acidification. nih.gov
Novel Synthetic Routes to this compound
The pursuit of more efficient, atom-economical, and environmentally benign synthetic methods has led to the development of novel strategies for constructing the benzo[b]thiophene core. These advanced routes often provide access to complex and diversely substituted derivatives that are not easily accessible through traditional methods.
Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product that contains portions of all starting materials, are powerful tools for synthesizing complex molecules efficiently. researchgate.net A notable example is the rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur (S8) to produce benzo[b]thiophene derivatives. researchgate.net This process is characterized by high regioselectivity, proceeding through a sequence of alkyne insertion, C-H bond activation, and sulfur atom transfer. researchgate.net Such domino processes, where multiple bond-forming events occur sequentially without isolating intermediates, significantly increase synthetic efficiency. researchgate.net
Microwave-Assisted Synthesis and Enhanced Reaction Kinetics
Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in organic synthesis. The application of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. rsc.org For instance, the rapid synthesis of 3-aminobenzo[b]thiophenes has been achieved by irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate with triethylamine (B128534) in DMSO at 130 °C. rsc.orgnih.gov This method provides access to the desired products in yields ranging from 58% to 96% in a fraction of the time required for conventional heating. rsc.orgnih.gov Similarly, microwave irradiation has been used to synthesize amic acids from a tetrahydro benzo[b]thiophene carboxylic acid precursor and various anhydrides in just four minutes, a significant improvement over the four hours of reflux required by conventional methods. scholarsresearchlibrary.com
| Starting Materials | Product | Conditions | Yield | Reference |
| 2-Halobenzonitriles, Methyl thioglycolate | 3-Aminobenzo[b]thiophenes | Triethylamine, DMSO, 130 °C, Microwave | 58–96% | rsc.orgnih.gov |
| 2-Chloro-5-nitrobenzaldehyde, Methyl thioglycolate | Methyl 5-nitrobenzo[b]thiophene-2-carboxylate | Basic conditions | High Yield | rsc.org |
| Tetrahydro benzo[b]thiophene carboxylic acid, Succinic anhydride | Succinamic acid derivative | Microwave, 4 minutes | - | scholarsresearchlibrary.com |
Electrochemical Synthesis Approaches for Benzo[b]thiophenes
Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods by using electricity to drive reactions, often avoiding harsh reagents and oxidants. organic-chemistry.org Several electrochemical approaches for the synthesis of benzo[b]thiophene motifs have been reported.
One method involves the intramolecular electrochemical reductive cyclization of ortho-haloaryl allyl thioethers, catalyzed by Nickel(II) complexes, to afford dihydro-benzo[b]thiophene derivatives in moderate to good yields. tandfonline.com Another approach utilizes a paired electrolysis system for the synthesis of 2-arylbenzothiophene derivatives. xmu.edu.cn In this process, the electrochemical reduction of a benzenediazonium (B1195382) salt at the cathode generates an aryl radical, which then undergoes a cascade of reactions including addition to an alkyne and intramolecular cyclization to form the benzothiophene (B83047) ring. xmu.edu.cn More recently, an electrochemically-promoted synthesis has been developed from the reaction of sulfonhydrazides with internal alkynes, proceeding through a unique quaternary spirocyclization intermediate. bohrium.comrsc.org
| Method | Starting Materials | Product Type | Key Features | Reference(s) |
| Reductive Cyclization | ortho-Haloaryl allyl thioethers | Dihydro-benzo[b]thiophenes | Ni(II)-catalyzed, Sacrificial metal anode | tandfonline.com |
| Paired Electrolysis | Benzenediazonium salts, Alkynes | 2-Arylbenzothiophenes | Graphite felt anode, Ni plate cathode, Radical cascade | xmu.edu.cn |
| Spirocyclization | Sulfonhydrazides, Internal alkynes | Benzo[b]thiophene-1,1-dioxides | Selective ipso-addition, S-migration | bohrium.comrsc.org |
Aryne Chemistry in Benzo[b]thiophene Synthesis
Arynes are highly reactive intermediates that have proven to be versatile synthons in organic chemistry. A novel, one-step synthesis of benzo[b]thiophenes utilizes the reaction of arynes with alkynyl sulfides. rsc.orgnih.govrsc.org In this method, the aryne intermediate is typically generated from an o-silylaryl triflate precursor in the presence of a fluoride (B91410) source like cesium fluoride. researchgate.net The reaction proceeds via a proposed mechanism involving the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne, followed by an intramolecular cyclization and proton transfer to yield the substituted benzo[b]thiophene. researchgate.net This approach demonstrates good functional group tolerance and allows for the synthesis of a wide range of multi-substituted benzo[b]thiophene derivatives from readily available starting materials. rsc.orgnih.govrsc.org The versatility of this method enables the preparation of diverse structures, including those with chloro, methoxy (B1213986), and bulky aryl substituents. rsc.org
Green Chemistry Principles in Benzo[b]thiophene Synthesis
The application of green chemistry principles to the synthesis of benzo[b]thiophenes is a significant area of research, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of environmentally benign solvents, safer reagents, and more efficient reaction conditions.
One notable green approach involves electrophilic cyclization in environmentally friendly solvents like ethanol. This method avoids the use of hazardous solvents and employs safe and inexpensive inorganic reagents to produce 2,3-disubstituted benzo[b]thiophenes in high yields under mild conditions. uwf.edu Research has demonstrated the successful use of sodium halides as a source of electrophilic halogens in the presence of copper(II) sulfate (B86663) in ethanol, leading to the formation of various halogenated thiophenes and benzo[b]thiophenes. nih.govnih.gov This strategy not only simplifies the reaction procedure but also eliminates the need for harsh and toxic cyclizing agents. nih.gov
Another green methodology is the use of electrochemical synthesis. This technique can produce C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. organic-chemistry.org Electrochemical methods are inherently greener as they often replace chemical oxidants and reductants with electricity, minimizing waste generation. rsc.org For instance, the synthesis of benzo[b]thiophene-1,1-dioxides has been achieved electrochemically through a strained quaternary spirocyclization, offering a novel and environmentally friendly route to these motifs. rsc.org
Photocatalysis represents another avenue for the green synthesis of benzo[b]thiophenes. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes using green light irradiation and a photoredox catalyst like eosin Y provides a regioselective route to substituted benzothiophenes. organic-chemistry.org This method harnesses light energy to drive chemical reactions, often under mild conditions.
Furthermore, the development of one-pot synthesis and the use of alternative energy sources contribute to the greening of benzo[b]thiophene synthesis. For example, iodine-catalyzed cascade reactions of thiophenols with alkynes can be performed under metal- and solvent-free conditions, offering an economical and green pathway to benzothiophene derivatives. organic-chemistry.org The use of natural resources, such as citrus juice as a mediator for the synthesis of thiophene-linked benzothiazepines, also aligns with the principles of green chemistry. asianpubs.orgresearchgate.net
The following table summarizes various green chemistry approaches for the synthesis of benzo[b]thiophene derivatives based on literature findings.
| Green Chemistry Approach | Key Features | Starting Materials | Products | Reference |
| Electrophilic Cyclization | Use of ethanol as a solvent, safe inorganic reagents. | Alkynes | Halogenated thiophenes and benzo[b]thiophenes | uwf.edunih.govnih.gov |
| Electrochemical Synthesis | Oxidant- and catalyst-free conditions. | 2-Alkynylthioanisoles, sodium sulfinates | C-3-sulfonated benzothiophenes | organic-chemistry.org |
| Photocatalysis | Green light irradiation, photoredox catalyst. | o-Methylthio-arenediazonium salts, alkynes | Substituted benzothiophenes | organic-chemistry.org |
| Iodine-Catalyzed Cascade | Metal- and solvent-free conditions. | Thiophenols, alkynes | Benzothiophene derivatives | organic-chemistry.org |
| Natural Acid Catalysis | Use of citrus juice as a mediator. | Thienyl chalcones, 2-aminobenzenethiol | Thiophene linked benzothiazepines | asianpubs.orgresearchgate.net |
These examples highlight the ongoing efforts to develop more sustainable synthetic routes to the benzo[b]thiophene scaffold, a core structure in many medicinally important compounds.
Chemical Reactivity and Transformation Pathways of Methyl 6 Isopropoxybenzo B Thiophene 2 Carboxylate
Reactivity of the Methyl Ester Functionality
The methyl ester at the C2 position is a versatile functional group that undergoes a variety of characteristic transformations. khanacademy.org The reactivity of this group is central to the synthesis of a wide array of derivatives.
Key transformations include:
Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (6-isopropoxybenzo[b]thiophene-2-carboxylic acid) under basic conditions, typically using sodium hydroxide (B78521) in an alcoholic solvent. nih.gov
Amidation: The ester can be converted into various amides. A common route involves reaction with hydrazine (B178648) to form the carbohydrazide, which can then be reacted with aldehydes or ketones to produce acylhydrazone derivatives. nih.gov This pathway is frequently used in medicinal chemistry to generate compound libraries.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-6-isopropoxybenzo[b]thiophene, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net More exhaustive reduction conditions, for instance using trichlorosilane, can potentially reduce the carboxylic acid derivative all the way to a methyl group. acs.org
Transesterification: In the presence of an acid or base catalyst, the methyl ester can be converted to other esters by reaction with a different alcohol. organic-chemistry.org
Table 3: Common Transformations of the C2-Methyl Ester Functionality
| Reaction | Typical Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH, H₂O/EtOH | Carboxylic Acid nih.gov |
Hydrolysis and Transesterification Reactions
The ester functionality of Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate is susceptible to nucleophilic attack, leading to classic ester transformations such as hydrolysis and transesterification.
Hydrolysis: The most fundamental transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, 6-isopropoxybenzo[b]thiophene-2-carboxylic acid. This reaction is typically achieved under basic conditions, a process known as saponification. For instance, a common procedure for analogous compounds involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695) or methanol (B129727). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product. This transformation is often a prerequisite for further modifications, such as amidation via coupling reagents.
A general procedure adapted for this compound would involve stirring the methyl ester in a solution of sodium hydroxide in ethanol at room temperature overnight. nih.gov Following the reaction, the mixture is concentrated, diluted with water, and acidified with a mineral acid like hydrochloric acid (HCl) to precipitate the carboxylic acid. nih.gov
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a higher boiling point alcohol, such as butanol, under acidic conditions (e.g., sulfuric acid) and heat would lead to the formation of Butyl 6-isopropoxybenzo[b]thiophene-2-carboxylate, with the concurrent removal of methanol to drive the equilibrium. This reaction allows for the modification of the ester group to alter the compound's physical properties, such as solubility or volatility.
Table 1: Hydrolysis and Transesterification Reactions
| Reaction Type | Reagents | Product | Purpose |
|---|
| Hydrolysis (Saponification) | 1. NaOH or KOH in EtOH/H₂O 2. HCl (aq) | 6-isopropoxybenzo[b]thiophene-2-carboxylic acid | Synthesis of the parent carboxylic acid for further derivatization. | | Transesterification | R'OH (another alcohol), Acid or Base Catalyst (e.g., H₂SO₄) | Alkyl 6-isopropoxybenzo[b]thiophene-2-carboxylate | Modification of the ester group to tune physical properties. |
Reduction Pathways to Corresponding Alcohols and Aldehydes
The carbonyl group of the methyl ester can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Alcohol: Complete reduction of the ester to the corresponding primary alcohol, (6-isopropoxybenzo[b]thiophen-2-yl)methanol, requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The hydride reagent delivers two equivalents of hydride to the carbonyl carbon, first forming an aldehyde intermediate which is immediately reduced further to the alcohol.
Reduction to Aldehyde: The partial reduction of the ester to the aldehyde, 6-isopropoxybenzo[b]thiophene-2-carbaldehyde, is a more delicate transformation that requires a less reactive, sterically hindered hydride reagent to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. youtube.com The reaction is critically performed at low temperatures, typically -78 °C, in a non-polar solvent like toluene (B28343) or dichloromethane (B109758). youtube.comgoogle.com At this low temperature, a stable tetrahedral intermediate is formed which does not collapse to the aldehyde until the reaction is quenched with water during workup. youtube.com This allows for the isolation of the aldehyde as the major product.
Table 2: Reduction Pathways
| Desired Product | Reagent | Typical Conditions |
|---|---|---|
| (6-isopropoxybenzo[b]thiophen-2-yl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to room temperature |
| 6-isopropoxybenzo[b]thiophene-2-carbaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous Toluene or CH₂Cl₂, -78 °C |
Nucleophilic Acyl Substitutions (e.g., Amidation)
Nucleophilic acyl substitution is a broad class of reactions where the methoxy (B1213986) group (-OCH₃) of the ester is replaced by another nucleophile. masterorganicchemistry.comlibretexts.org Amidation, the conversion of the ester to an amide, is a prominent example.
This transformation is typically achieved by heating the methyl ester with a primary or secondary amine. However, the reaction can be slow and may require harsh conditions. A more common and efficient method involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described in section 3.3.1. Then, the resulting 6-isopropoxybenzo[b]thiophene-2-carboxylic acid is coupled with an amine using a peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the corresponding amide. This method proceeds under milder conditions and provides higher yields of the desired amide product. This pathway offers a route to a wide array of N-substituted amides by varying the amine component.
Advanced Functionalization Strategies for this compound
Beyond the manipulation of the ester group, the benzothiophene (B83047) scaffold itself can be functionalized using modern synthetic methodologies. These advanced strategies enable the introduction of diverse substituents, significantly expanding the chemical space accessible from this core structure.
Cross-Coupling Reactions for Structural Diversification (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize these reactions, a halogen (typically bromine or iodine) is often introduced onto the benzothiophene ring, which then serves as the coupling handle. For this compound, halogenation could potentially be directed to the 3, 4, 5, or 7 positions. Once a halogenated derivative is obtained, a variety of coupling reactions can be employed.
Suzuki-Miyaura Coupling: This reaction couples the halogenated benzothiophene with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. mdpi.comyoutube.com It is a highly versatile method for forming new aryl-aryl or aryl-vinyl bonds. rsc.orgcore.ac.uk For example, reacting a bromo-substituted this compound with an arylboronic acid would yield a diaryl derivative.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the halogenated benzothiophene, catalyzed by palladium and a copper(I) co-catalyst. nih.govchemrxiv.orgrsc.org This method is the most reliable way to install an alkyne functional group onto the aromatic core, providing a building block for further transformations or for incorporation into conjugated systems.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a new, substituted alkene. rsc.orgnih.govmdpi.com This reaction, catalyzed by a palladium complex, is an effective way to introduce vinyl groups onto the benzothiophene scaffold.
Table 3: Cross-Coupling Reactions for Functionalization
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Aryl-Aryl or Aryl-Alkyl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Sonogashira | Terminal alkyne (R-C≡CH) | Aryl-Alkyne | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |
| Heck | Alkene (CH₂=CHR) | Aryl-Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
Remote Functionalization and C-H Activation Methodologies
In recent years, direct C-H activation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalization (i.e., halogenation). bohrium.comresearchgate.net These methods involve the transition-metal-catalyzed cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond. nih.gov
For this compound, C-H activation could potentially occur at several positions on the benzothiophene ring system. The regioselectivity of the reaction is often controlled by the directing ability of existing functional groups and the specific catalyst and ligand system employed. Research on benzothiophene systems has shown that direct arylation, for instance, can be achieved at the C2 or C3 positions. nih.govnih.govresearchgate.net While the C2 position is already substituted in the target molecule, functionalization at the C3 position or at one of the available C-H bonds on the benzene (B151609) ring (C4, C5, C7) could be envisioned. These methods represent a frontier in synthetic chemistry, offering more efficient and environmentally benign pathways to novel, complex benzothiophene derivatives. le.ac.ukmdpi.com
Advanced Theoretical and Computational Investigations of Benzo B Thiophene 2 Carboxylate Systems
Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles for 6-isopropoxybenzo[b]thiophene-2-carboxylates
Studies on related benzo[b]thiophene structures demonstrate that the electron-rich sulfur atom and the planar aromatic system create a unique electronic environment. researchgate.netresearchgate.net This inherent structure enhances binding affinity with various biological receptors and influences the molecule's pharmacokinetic profile. researchgate.netresearchgate.net Computational analysis of 3-acetyl-2-methylbenzo[b]thiophene has shown that positions within the fused benzene (B151609) ring exhibit distinct reactivity levels, a finding that aligns with experimental observations of electrophilic substitution reactions like acylation. sci-hub.se These theoretical models are crucial for understanding and predicting the chemical properties of the broader class of 6-isopropoxybenzo[b]thiophene-2-carboxylates.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. nih.gov It has proven particularly effective in predicting the pathways and selectivity of chemical reactions involving benzo[b]thiophene systems. conicet.gov.armdpi.com By calculating the energies of reactants, transition states, and products, DFT allows researchers to map out the potential energy surface of a reaction, thereby identifying the most energetically favorable pathway.
DFT has been successfully applied to understand and predict the outcomes of various reactions:
Diels-Alder Reactions: In the synthesis of benzo[b]thiophenes, DFT has been used to study the capability of different diene/dienophile pairs to undergo Diels-Alder reactions. conicet.gov.ar Calculations of electrophilicity and other DFT-based properties help in selecting the most promising reactants and predicting the regioselectivity of the cycloaddition, guiding synthetic chemists before experimental work begins. conicet.gov.ar
Electrophilic Substitution: The selectivity of electrophilic substitution reactions, such as bromination, can be rationalized using DFT. For instance, in a study of 5-diarylamino-2-methylbenzo[b]thiophene, molecular simulations explained an "abnormal" bromination pattern by revealing a unique "non-planar" conjugated electronic structure. researchgate.net Analysis of frontier orbitals and reaction activation energies showed that the triphenylamine (B166846) unit, rather than the thiophene (B33073) ring, dictated the reaction's regioselectivity. researchgate.net
Acylation Reactions: Quantum chemical studies on 3-acetyl-2-methylbenzo[b]thiophene using the B3LYP functional (a DFT method) have analyzed the relative energies of cationic intermediates formed during protonation. sci-hub.se These calculations support experimental findings that acylation occurs predominantly at the 4- and 6-positions of the benzo[b]thiophene core. sci-hub.se
These examples underscore the utility of DFT in providing detailed mechanistic insights, explaining observed selectivities, and guiding the design of new synthetic routes for functionalized benzo[b]thiophenes.
Molecular orbital theory provides a framework for understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are frequently employed to determine the energies of these frontier orbitals for benzo[b]thiophene derivatives. mdpi.comnih.gov For example, theoretical calculations on certain benzo[b]thieno[2,3-d]thiophene derivatives estimated HOMO and LUMO levels of approximately -5.34 eV and -1.54 eV, respectively. mdpi.com Experimental methods often corroborate these theoretical findings; for related compounds, HOMO levels of -5.49 eV to -5.51 eV and LUMO levels of -2.26 eV to -2.29 eV have been measured, corresponding to an energy gap of about 3.22-3.23 eV. mdpi.comresearchgate.net
Chemical modifications to the benzo[b]thiophene scaffold can significantly tune these electronic properties. A computational study on 2,7-dibromo mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (B83047) and its oxidized S-dioxide and S,S-tetraoxide analogs demonstrated this effect clearly. The oxidation of the sulfur atoms leads to a progressive decrease in both HOMO and LUMO energy levels, resulting in a reduced energy band gap. mdpi.com This modulation of the electronic structure is a key strategy in designing materials with specific optoelectronic properties. mdpi.com
| Compound Class/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene derivative 2 | -5.34 (Theoretical) / -5.49 (Experimental) | -1.54 (Theoretical) / -2.26 (Experimental) | 3.80 (Theoretical) / 3.23 (Experimental) | DFT | mdpi.com |
| Benzo[b]thieno[2,3-d]thiophene derivative 3 | -5.33 (Theoretical) / -5.51 (Experimental) | -1.64 (Theoretical) / -2.29 (Experimental) | 3.69 (Theoretical) / 3.22 (Experimental) | DFT | mdpi.com |
| Benzo[b]thiophene-2-carbaldehyde derivative (BTAP2) | - | - | 3.22 | Quantum Chemical Calculations | nih.gov |
| 2,7-diBr-BTBT | -6.230 | -2.589 | 3.641 | TDDFT | mdpi.com |
| 2,7-diBr-BTBTDO (S-dioxide) | -6.732 | -3.479 | 3.253 | TDDFT | mdpi.com |
| 2,7-diBr-BTBTTO (S,S-tetraoxide) | -7.048 | -4.069 | 2.979 | TDDFT | mdpi.com |
Conformational Landscape Analysis of Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate and Related Structures
The three-dimensional structure and flexibility of a molecule are fundamental to its function and interactions. Conformational analysis involves mapping the potential energy surface (PES) of a molecule as a function of its rotatable bonds to identify stable, low-energy conformations. nih.gov For a molecule like this compound, key rotational degrees of freedom exist around the bonds of the isopropoxy and methyl carboxylate substituents.
Computational methods, particularly DFT, are used to perform PES scans where specific dihedral angles are systematically rotated, and the energy of the molecule is calculated at each step. nih.gov This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. The resulting conformational landscape reveals the preferred spatial arrangements of the molecule and the energy barriers to interconversion.
The spatial disposition of the benzo[b]thiophene unit and its substituents can have a significant impact on molecular properties and intermolecular interactions. For example, studies on benzo[b]thiophene-based anion receptors have shown that different isomers adopt distinct conformations. researchgate.net Some derivatives favor an extended conformation, while others adopt a shape that allows for additional, non-classical hydrogen bonding with the target anion. This difference in conformation directly translates to a significant difference in binding affinity, highlighting the critical importance of understanding the molecule's conformational preferences. researchgate.net
In Silico Design Principles for Benzo[b]thiophene Derivatives: A Focus on Synthetic Accessibility and Reactivity Prediction
In silico (computational) methods are integral to modern drug discovery and materials science, allowing for the rational design of novel molecules with tailored properties before their physical synthesis. researchgate.net For benzo[b]thiophene derivatives, these design principles focus on optimizing desired characteristics—such as biological activity or electronic properties—while ensuring the designed molecules are synthetically accessible and possess predictable reactivity.
Computational design often begins with a known benzo[b]thiophene scaffold, which is then virtually modified with various functional groups. Quantum chemical methods like DFT are used to predict how these modifications will affect the molecule's electronic structure, stability, and reactivity. mdpi.com For instance, by calculating the HOMO-LUMO gap or mapping the electrostatic potential, chemists can predict a new derivative's susceptibility to certain reactions, aiding in the design of subsequent synthetic steps. mdpi.com
In the context of medicinal chemistry, molecular docking is a key in silico tool. nih.govresearchgate.net This technique predicts the preferred orientation of a designed molecule when bound to a biological target, such as a protein or enzyme. By evaluating the binding affinity and interactions, researchers can prioritize which derivatives are most likely to be potent inhibitors or modulators. nih.gov This computational screening process significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are performed to assess the drug-likeness and potential bioavailability of new designs, ensuring that promising candidates have favorable pharmacokinetic profiles. nih.gov
Computational Methodologies for Elucidating Reaction Mechanisms in Benzo[b]thiophene Synthesis and Functionalization
Understanding the detailed step-by-step process of a chemical reaction—its mechanism—is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Computational chemistry provides powerful methodologies for elucidating the mechanisms of both the synthesis and subsequent functionalization of the benzo[b]thiophene core. conicet.gov.aracs.org
These methodologies have been applied to a wide range of reactions involving benzo[b]thiophenes:
Cycloaddition Reactions: For complex cycloadditions, multiple pathways (e.g., concerted vs. stepwise) may be possible. DFT calculations can determine the activation free energy for each potential pathway, allowing researchers to identify the most plausible mechanism. pku.edu.cn
Catalytic Cycles: In transition metal-catalyzed reactions, such as palladium-catalyzed arylations, DFT can be used to model the entire catalytic cycle. acs.org This includes steps like oxidative addition, reductive elimination, and ligand exchange, helping to explain observed regioselectivity and catalyst behavior.
Hydrodesulfurization: The mechanism of C-S bond cleavage in benzothiophene on catalyst surfaces has been systematically explored using DFT. researchgate.net These studies calculate the energy barriers for different bond scission events, providing insight into the efficiency and selectivity of desulfurization processes. researchgate.net
By comparing the computed energy barriers for different potential pathways, computational chemists can provide robust support for a particular reaction mechanism, offering insights that are often difficult or impossible to obtain through experimental means alone. conicet.gov.arpku.edu.cn
Methyl 6 Isopropoxybenzo B Thiophene 2 Carboxylate As a Synthetic Building Block and Intermediate
Utilization in Complex Molecule Synthesis and Scaffold Elaboration
The benzo[b]thiophene scaffold is a cornerstone in the synthesis of complex molecules, particularly those with pharmaceutical applications. Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate provides a robust platform for scaffold elaboration due to its distinct functional groups. The ester at the 2-position is a versatile functional handle that can be readily converted into other functionalities such as amides, hydrazides, or reduced to an alcohol, which can then undergo further reactions.
For instance, the ester can be hydrolyzed to the corresponding carboxylic acid. This transformation is a common primary step to enable further modifications. The resulting carboxylic acid can then be coupled with various amines to form amides, a key linkage in many biologically active compounds. This approach has been successfully employed in the development of potent antagonists for the neurokinin-2 receptor, where a 6-methyl-benzo[b]thiophene-2-carboxylic acid was a key component.
Furthermore, the isopropoxy group at the 6-position influences the electronic properties of the aromatic ring and can direct further substitutions. While not as activating as a hydroxyl group, it can still facilitate electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups on the benzene (B151609) ring, thereby enabling the synthesis of highly decorated and complex benzo[b]thiophene derivatives.
The general synthetic utility of substituted benzo[b]thiophene-2-carboxylates is well-documented. They serve as crucial intermediates in the preparation of a wide array of molecules, including those with potential biological activities. The synthesis of these building blocks can be achieved through various methods, including the reaction of substituted benzaldehydes with thioglycolates.
Table 1: Potential Transformations of this compound for Scaffold Elaboration
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Hydrolysis | NaOH, EtOH/H₂O | Carboxylic Acid |
| Amidation | 1. NaOH, EtOH/H₂O; 2. Amine, Coupling Agent (e.g., HATU, HOBt) | Amide |
| Reduction | LiAlH₄, THF | Primary Alcohol |
| Hydrazinolysis | Hydrazine (B178648) hydrate, EtOH, reflux | Carboxylic Hydrazide |
Role in Diversity-Oriented Synthesis and Chemical Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create collections of structurally diverse small molecules. This compound is an excellent starting material for DOS due to its inherent functionality, which allows for the systematic introduction of molecular diversity.
The benzo[b]thiophene core provides a rigid and defined three-dimensional shape, which is a desirable feature for molecules intended to interact with biological targets. The two functional groups, the ester and the isopropoxy group, serve as key points for diversification.
Libraries of compounds can be generated by reacting the carboxylic acid derivative (obtained from the hydrolysis of the methyl ester) with a diverse set of amines to produce a library of amides. Similarly, the corresponding hydrazide can be reacted with a variety of aldehydes or ketones to generate a library of acylhydrazones. This approach has been utilized to create a collection of benzo[b]thiophene acylhydrazones that were screened for antimicrobial activity against multidrug-resistant Staphylococcus aureus.
The general strategy allows for extensive structural diversification at both the 2-position and the 6-position of the benzo[b]thiophene nucleus. This enables the exploration of the chemical space around this privileged scaffold, increasing the probability of identifying novel bioactive compounds. Efficient routes to multi-substituted benzo[b]thiophenes have been developed to facilitate such diversity-oriented approaches.
Table 2: Exemplary Library Generation from a Substituted Benzo[b]thiophene-2-carboxylate Scaffold
| Library Type | Core Intermediate | Diversification Reactants | Resulting Scaffold |
| Amide Library | 6-Substituted benzo[b]thiophene-2-carboxylic acid | Diverse Amines | 6-Substituted-N-aryl/alkyl-benzo[b]thiophene-2-carboxamide |
| Acylhydrazone Library | 6-Substituted benzo[b]thiophene-2-carbohydrazide | Diverse Aldehydes/Ketones | (E)-N'-(aryl/alkyl-methylene)-6-substituted-benzo[b]thiophene-2-carbohydrazide |
Precursor to Structurally Related Benzo[b]thiophene Derivatives for Methodological Exploration
In the field of synthetic methodology, there is a constant need for well-defined starting materials to explore and develop new chemical reactions and transformations. This compound can serve as such a precursor for the exploration of new synthetic methods centered around the benzo[b]thiophene core.
The ester functionality can be used to test new coupling reactions or functional group interconversions. For example, it can be a substrate for developing novel reduction, oxidation, or carbon-carbon bond-forming reactions at the 2-position.
The benzo[b]thiophene ring itself can be a platform for methodological studies, such as C-H activation/functionalization reactions. The isopropoxy group at the 6-position can influence the regioselectivity of such reactions, providing valuable insights into the factors that control reactivity on this heterocyclic system. The development of palladium-catalyzed oxidative C-H functionalization and intramolecular arylthiolation is an example of methodological exploration that leads to the synthesis of multi-substituted benzo[b]thiophenes.
By systematically modifying the structure of this compound and subjecting it to new reaction conditions, chemists can expand the synthetic toolbox available for the construction of this important class of heterocyclic compounds. This exploration can lead to more efficient and versatile methods for preparing known and novel benzo[b]thiophene derivatives with potential applications in materials science and medicinal chemistry.
Future Directions and Emerging Research Avenues for Benzo B Thiophene Chemistry
Development of Novel Catalytic Systems for Benzo[b]thiophene Synthesis and Functionalization
The development of innovative catalytic systems is at the forefront of advancing benzo[b]thiophene chemistry. These systems aim to provide milder reaction conditions, greater functional group tolerance, and higher efficiency.
One promising area is the use of rhodium catalysis. For instance, a rhodium-catalyzed three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur has been developed for the synthesis of benzo[b]thiophenes. researchgate.net This method is noted for its high regioselectivity, proceeding through sequential alkyne insertion, C-H activation, and sulfur atom transfer. researchgate.net
Palladium catalysis also continues to be a major focus. Palladium-catalyzed C-H arylation of electron-rich heteroarenes like benzo[b]thiophenes with aryl bromides and chlorides is an active area of research. organic-chemistry.org Recent developments have enabled the regioselective β-arylation of benzo[b]thiophenes at room temperature using aryl iodides as coupling partners, which is significant for its operational simplicity and mild conditions. acs.org This method avoids the need for pre-functionalization of the starting materials and is insensitive to air and moisture. acs.org
Copper-catalyzed reactions offer a more economical alternative to palladium and rhodium. Copper(I) iodide (CuI) in the presence of ligands like 1,10-phenanthroline (B135089) has been used for the synthesis of benzo[b]thiophenes from (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids via a sequential Ullmann-type C-S bond coupling and subsequent Wittig reaction. organic-chemistry.org Furthermore, copper(II) acetate (B1210297) (Cu(OAc)₂) can catalyze the α-C-H functionalization of 2-iodochalcones using xanthate as a sulfur source to produce 2-acylbenzo[b]thiophenes. organic-chemistry.org
| Catalyst System | Reactants | Key Features |
| Rhodium | Arylboronic acids, alkynes, elemental sulfur | High regioselectivity, three-component coupling. researchgate.net |
| Palladium | Benzo[b]thiophenes, aryl halides | Direct C-H arylation, mild room temperature conditions. organic-chemistry.orgacs.org |
| Copper | 2-bromo alkynylbenzenes, sodium sulfide (B99878) | Economical, good yields for 2-substituted benzo[b]thiophenes. organic-chemistry.org |
Exploration of New Reaction Spaces for Benzo[b]thiophene Derivatization
Researchers are actively exploring novel reaction pathways to expand the chemical space of benzo[b]thiophene derivatives. This includes the use of photoredox catalysis, electrophilic cyclization, and dearomatization strategies.
Photocatalytic radical annulation represents a green and efficient method. For example, the use of eosin (B541160) Y under green light irradiation can initiate a photoredox-catalyzed radical annulation of o-methylthio-arenediazonium salts with alkynes to yield substituted benzo[b]thiophenes regioselectively. organic-chemistry.org
Electrophilic cyclization is another powerful tool for constructing the benzo[b]thiophene core. The reaction of o-alkynyl thioanisoles with electrophilic halogen sources can produce 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.orgresearchgate.net This strategy has been extended to the synthesis of 2-amidobenzothiophenes through the electrophilic cyclization of o-thioanisole-substituted ynamides with reagents like iodine (I₂), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net
A more recent and advanced area is the catalytic asymmetric functionalization and dearomatization of thiophenes to create chiral structures. rsc.orgrsc.org By designing substrates with a thiophene (B33073) structure and using a vinylidene ortho-quinone methide (VQM) intermediate, it is possible to achieve asymmetric transformations. rsc.org This has led to the synthesis of axially chiral naphthyl-benzothiophene derivatives and thiophene-dearomatized chiral spiranes in high yields and with excellent enantioselectivities. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of benzo[b]thiophene synthesis with flow chemistry and automated platforms is a rapidly emerging field that promises to enhance efficiency, safety, and scalability. researchgate.net Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netmit.edu
The benefits of automated flow synthesis for pharmaceutical compounds, including benzo[b]thiophene derivatives, are numerous. researchgate.net These include:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with highly reactive or hazardous intermediates. researchgate.net
Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer byproducts. researchgate.net
Scalability: Scaling up a reaction in a flow system is typically more straightforward than in traditional batch processes. mit.edu
Automation and High-Throughput Screening: Automated flow systems can be used for rapid optimization of reaction conditions and for the high-throughput synthesis of compound libraries for drug discovery. researchgate.net
While specific examples of the automated flow synthesis of "Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate" are not yet prevalent in the literature, the general principles and technologies are being widely developed for other heterocyclic compounds and are directly applicable to the benzo[b]thiophene class. researchgate.netmit.edu
Sustainable and Biocatalytic Approaches to Benzo[b]thiophene Derivatives
The principles of green chemistry are increasingly influencing the synthesis of benzo[b]thiophenes, with a focus on developing more sustainable and environmentally friendly methods. This includes the use of less toxic reagents and solvents, as well as the development of catalytic systems that can be recycled.
One approach is the use of readily available and less hazardous sulfur sources. For example, thiourea (B124793) has been employed as a dihydrosulfide surrogate in domino reactions to form benzo[b]thiophenes, offering a safer alternative to traditional sulfur reagents. organic-chemistry.org Similarly, potassium sulfide has been used in the transition-metal-free synthesis of benzo[b]thiophenes from o-halovinylbenzenes. organic-chemistry.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a largely unexplored but potentially powerful avenue for the sustainable synthesis of benzo[b]thiophene derivatives. While the current literature does not provide extensive examples of biocatalytic routes to benzo[b]thiophenes, the broader field of biocatalysis is rapidly advancing and could offer future solutions for enantioselective synthesis and functionalization under mild, aqueous conditions.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic Studies of Benzo[b]thiophenes (Focus on Method Development, not Data)
A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. The development of advanced spectroscopic and analytical techniques is key to these mechanistic investigations.
For studying the electronic properties and reaction dynamics of benzo[b]thiophenes, a combination of steady-state and time-resolved spectroscopic techniques is employed. nih.gov These include:
Time-Correlated Single Photon Counting (TCSPC): To measure fluorescence lifetimes. nih.gov
Laser Flash Photolysis: To study transient species and reaction intermediates. nih.gov
Cyclic Voltammetry: To determine redox properties. nih.gov
Kinetic Isotope Effect (KIE) studies are another powerful tool for elucidating reaction mechanisms. By measuring the difference in reaction rates between isotopically labeled and unlabeled substrates, researchers can gain insight into the rate-determining steps and the nature of bond-breaking and bond-forming processes. For example, ¹³C and ²H KIEs have been used to provide evidence for a Heck-type mechanism in the direct arylation of benzo[b]thiophenes. acs.org
Compound Data
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound (Predicted) | Methyl benzo[b]thiophene-2-carboxylate |
| Molecular Formula | C₁₃H₁₄O₃S | C₁₀H₈O₂S |
| Molecular Weight | 250.31 g/mol | 192.23 g/mol |
| Appearance | Solid (predicted) | Solid |
| Melting Point | Not available | 70-74 °C |
| Boiling Point | Not available | Not available |
| CAS Number | Not available | 22913-24-2 |
Q & A
Basic: What are the optimal synthetic routes for Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. For example:
- Step 1: Start with Methyl 6-halogenobenzo[b]thiophene-2-carboxylate (e.g., chloro or iodo derivatives) .
- Step 2: React with isopropanol under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C to substitute the halogen with an isopropoxy group .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) .
Key Considerations: - Monitor reaction progress via TLC or HPLC.
- Optimize solvent polarity to minimize side reactions (e.g., ester hydrolysis).
Advanced: How do electronic and steric effects of the 6-isopropoxy group influence reactivity in cross-coupling reactions?
Methodological Answer:
The isopropoxy group is electron-donating (+I effect), which activates the benzo[b]thiophene ring for electrophilic substitution but introduces steric hindrance.
- Electronic Effects: Enhances electron density at the 5-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
- Steric Effects: Bulky isopropoxy group may reduce yields in Buchwald-Hartwig aminations (e.g., coupling at position 3 requires ligand optimization) .
Comparative Data:
| Substituent at Position 6 | Reactivity in Cross-Coupling (Yield Range) |
|---|---|
| Chloro (electron-withdrawing) | 60–75% |
| Isopropoxy (electron-donating) | 40–65% (steric hindrance limits efficiency) |
| Methyl (neutral) | 70–85% |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent patterns (e.g., isopropoxy methyl splits into a doublet at ~1.3 ppm; benzo[b]thiophene protons appear as distinct aromatic signals) .
- IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ expected at m/z 265.07 for C₁₃H₁₄O₃S) .
Advanced Tip: Use X-ray crystallography (if crystals are obtainable) to resolve steric clashes between isopropoxy and adjacent groups .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- QSAR Models: Correlate substituent parameters (Hammett σ, LogP) with bioactivity data from analogs. For example:
- Nitro groups at position 5 enhance antibacterial activity but reduce solubility .
- Isopropoxy improves metabolic stability compared to methoxy .
Validation: Compare computational predictions with in vitro assays (e.g., MIC values against S. aureus) .
Data Contradiction: How to resolve discrepancies in reported biological activities of similar benzo[b]thiophene derivatives?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Differences: Characterize compounds via HPLC (>95% purity) and control for residual solvents .
- Substituent Position: Compare positional isomers (e.g., 5-nitro vs. 6-nitro derivatives exhibit distinct activity profiles) .
Case Study: Ethyl 6-methyl-5-nitrobenzo[b]thiophene-2-carboxylate showed 10x higher anticancer activity than its 7-methyl analog due to improved target binding .
Advanced: What strategies mitigate ester hydrolysis during functionalization reactions?
Methodological Answer:
- Protection of Ester: Use silyl protecting groups (e.g., TMSCl) during harsh reactions .
- Solvent Optimization: Avoid protic solvents (e.g., use THF or DCM instead of methanol) .
- Low-Temperature Conditions: Conduct reactions at 0–25°C to slow hydrolysis kinetics .
Validation: Monitor ester integrity via FTIR or LC-MS after each step .
Basic: How does the isopropoxy group impact solubility and formulation in drug delivery studies?
Methodological Answer:
- Solubility: Isopropoxy increases lipophilicity (LogP ~2.5 vs. 1.8 for unsubstituted analogs), requiring formulation with surfactants (e.g., Tween-80) .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., ester hydrolysis vs. oxidation) .
Advanced: What mechanistic insights explain the compound’s selectivity in enzyme inhibition?
Methodological Answer:
- Molecular Dynamics Simulations: Reveal hydrophobic interactions between the isopropoxy group and enzyme pockets (e.g., COX-2’s Val523 residue) .
- Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive for kinase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
